molecular formula C10H7NO3 B6240814 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one CAS No. 2375261-90-6

6-acetyl-8H-pyrano[3,4-b]pyridin-8-one

Cat. No.: B6240814
CAS No.: 2375261-90-6
M. Wt: 189.2
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Description

6-acetyl-8H-pyrano[3,4-b]pyridin-8-one is a heterocyclic compound with a unique structure that combines a pyridine ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst . The reaction proceeds via a tandem sequence involving Friedel–Crafts-type allenylation followed by cyclization.

Industrial Production Methods

the use of magnetically recoverable nano-catalysts has been explored for the preparation of pyridine derivatives, which could potentially be adapted for large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-8H-pyrano[3,4-b]pyridin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

6-acetyl-8H-pyrano[3,4-b]pyridin-8-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one involves its interaction with molecular targets in biological systems. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyranoquinolones and furoquinolones, which share structural motifs with 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one .

Uniqueness

What sets this compound apart is its specific combination of a pyridine and a pyran ring, which imparts unique chemical and biological properties. This structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2375261-90-6

Molecular Formula

C10H7NO3

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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